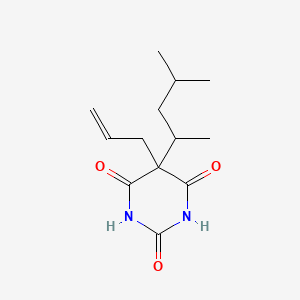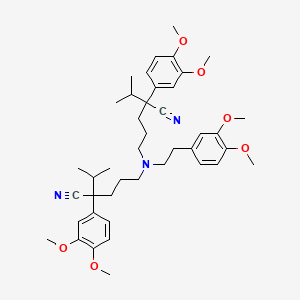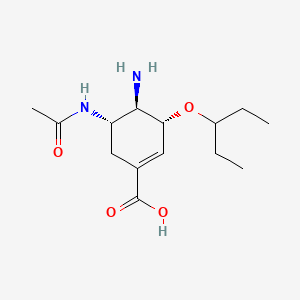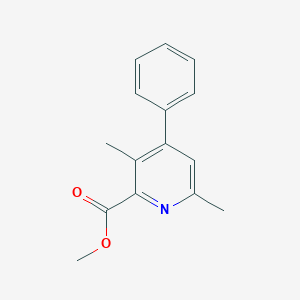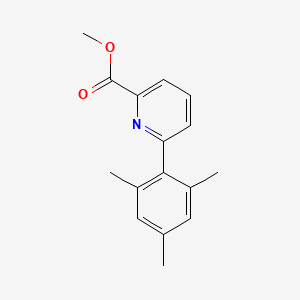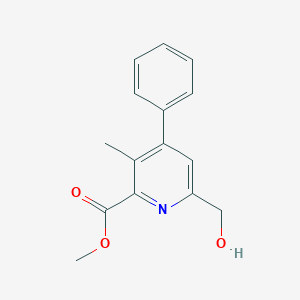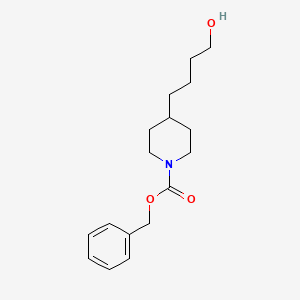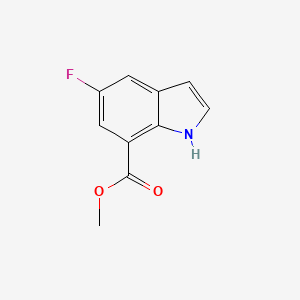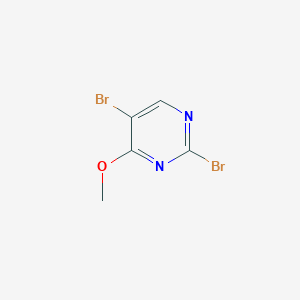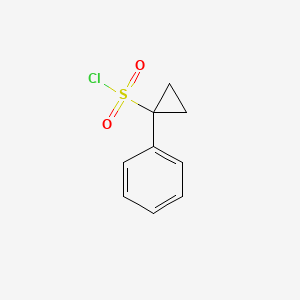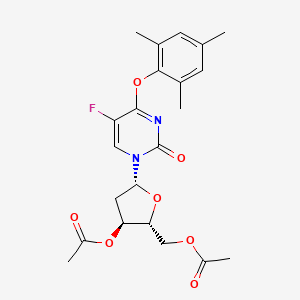
3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
Overview
Description
3’,5’-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is a derivative of 6-Methyluridine . It has exhibited weak antimalarial activity against P. falciparum 3D7 isolate . It is a weak substrate of Escherichia coli pyrimidine nucleoside phosphorylase .
Molecular Structure Analysis
The molecular formula of this compound is C23H27FN2O8 . The IUPAC name is [(2R,3R,4R,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate . The InChI Key is RQZZKFYJYYGZMP-JWUVWSEFSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 478.47 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest has been utilized in various synthetic and structural analysis contexts. For example, the synthesis of 5-Fluoro-2′-deoxycytidine, involving 5-fluoro-2′-deoxyuridine with 2,4,6-trimethylphenol, facilitated studies on the B/Z-DNA transition using 19F NMR spectroscopy. This provided insights into the initiation and progression of B/Z-DNA transition, suggesting no significant conformational changes upon replacing 2′-deoxycytidine with 5-fluoro-2′-deoxycytidine in DNA sequences (Andrei Solodinin et al., 2019).
Nucleoside Modifications
Modifications of nucleosides, such as the synthesis of 5-(1,2-dihaloethyl)-2′-deoxyuridines and related analogues, explore the regiospecific reactions that yield various deoxyuridines. These studies are crucial for understanding the chemical properties and potential biological applications of modified nucleosides, highlighting the importance of precise synthesis methods in developing nucleoside analogues with specific properties (Rohtash Kumar et al., 1991).
Crystal Structure Elucidation
The compound's role extends to crystal structure analysis, providing insights into the molecular configuration and the impact of modifications on nucleoside structure. For example, the study on the synthesis and crystal structure of 5-acetyl-2'-deoxyuridine shows the detailed molecular arrangement and conformational characteristics of modified nucleosides, contributing to our understanding of nucleoside chemistry and its implications for biological functions (P. Barr et al., 1980).
Nucleoside Conformations
Investigations into nucleoside conformations, such as the study of pyrimidine-2'-fluoro-2'-deoxyribonucleosides, offer valuable data on the preferred molecular conformations in solution, providing a basis for understanding nucleoside behavior in biological systems and the potential effects of modifications on nucleoside function (M. Blandin et al., 1974).
Antiviral Properties
Research into the antiviral properties of modified nucleosides, such as the synthesis and evaluation of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds, demonstrates the potential therapeutic applications of these compounds. By understanding the synthesis, biological evaluation, and mechanism of action, researchers can design more effective antiviral drugs based on modified nucleosides (A. S. Jones et al., 1988).
properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O7/c1-11-6-12(2)20(13(3)7-11)32-21-16(23)9-25(22(28)24-21)19-8-17(30-15(5)27)18(31-19)10-29-14(4)26/h6-7,9,17-19H,8,10H2,1-5H3/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNURTBFBRALPC-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



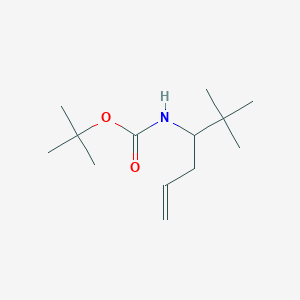
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
